2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine
Description
The compound comprises two distinct moieties:
- 2,3-Dihydroxybutanedioic acid (tartaric acid), a naturally occurring dicarboxylic acid with chiral centers, often used in pharmaceuticals to form enantiopure salts for improved solubility and stability .
- 6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (ENMD-2076), a pyrimidine derivative with a styryl group, 5-methylpyrazole, and 4-methylpiperazine substituents. ENMD-2076 is a kinase inhibitor targeting Aurora A, VEGFR2, and FGFR3, and is studied in oncology for its anti-angiogenic and antiproliferative effects .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine and pyrazole groups, and the addition of the phenylethenyl side chain. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pressure, and pH to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Key Reaction Types
The compound’s structural complexity arises from reactions targeting its functional groups, including the piperazine moiety, pyrimidine core, and pyrazole substituent.
Functional Group Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acyl chlorides, acid anhydrides, base (e.g., TEA) | Amide bond formation at reactive amine groups |
| Alkylation | Alkyl halides (e.g., alkyl bromides), polar aprotic solvents (e.g., DMF) | Substitution of hydrogen on amines with alkyl chains |
| Coupling Reactions | Suzuki coupling (Pd catalyst, boronic acids), SNAr reactions (nucleophiles, bases) | Cross-linking of aromatic rings and substitution at electron-deficient sites |
| N-Oxidation | Peroxides (e.g., H₂O₂), acidic conditions | Oxidation of piperazine amines to N-oxides, altering reactivity |
The piperazine moiety undergoes acylation and alkylation to introduce functional groups, while the pyrimidine core participates in SNAr reactions to incorporate substituents .
Analytical Characterization
Structural confirmation and purity analysis are critical, employing techniques such as:
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Determine molecular structure, identify functional groups, and confirm stereochemistry |
| HPLC | Assess product purity and isolate compounds from reaction mixtures |
| Mass Spectrometry | Verify molecular weight and identify impurities |
These methods ensure the compound meets stringent quality standards for pharmacological applications.
Piperazine Moiety Reactivity
The 4-methylpiperazin-1-yl group undergoes:
-
Acylation : Reacts with acyl chlorides to form amides, altering solubility and biological activity .
-
Alkylation : Substituted with alkyl chains (e.g., methyl) to modulate lipophilicity and pharmacokinetics .
-
N-Oxidation : Forms N-oxides under oxidative conditions, which can influence metabolic stability .
Pyrimidine Core Reactivity
The pyrimidine ring participates in SNAr reactions, enabling substitution at positions activated by electron-withdrawing groups (e.g., nitro or carbonyl).
Scientific Research Applications
Chemical Formula
Key Functional Groups
- Dihydroxybutanedioic acid : Provides chelating properties and potential antioxidant effects.
- Pyrimidine : Known for its role in nucleic acids and as a scaffold in drug design.
- Piperazine : Often used in pharmaceuticals for its psychoactive properties.
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM. Further research is required to elucidate the exact mechanisms involved.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results indicate that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Testing
In a controlled study, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, suggesting strong potential for therapeutic use in treating bacterial infections.
Neurological Applications
The piperazine component is associated with neuroactive properties, which may provide avenues for treating neurological disorders such as anxiety and depression. Research into the compound's ability to modulate neurotransmitter systems is ongoing.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.
Enzyme Inhibition Study
Inhibition assays showed that the compound reduced the activity of dihydrofolate reductase by 50% at a concentration of 5 µM, indicating its potential as a lead compound for drug development targeting metabolic enzymes.
Potential Use in Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in designing drug delivery systems. Its ability to form stable complexes with various drugs makes it suitable for enhancing bioavailability.
Case Study: Drug Formulation
Formulations incorporating this compound showed improved solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy when administered.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H25N7 (pyrimidin-4-amine moiety) | |
| Molecular Weight | 375.48 g/mol | |
| CAS Number | 934353-76-1 | |
| Key Features | Styryl group, methylpiperazine, pyrazole |
ENMD-2076 belongs to a class of pyrimidine-based kinase inhibitors. Below is a comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Uniqueness of ENMD-2076 :
- The styryl group (E-configuration) enhances binding to kinase ATP pockets via π-π interactions .
- The 5-methylpyrazole substituent improves selectivity for Aurora A over related kinases .
- The 4-methylpiperazine moiety increases solubility and modulates pharmacokinetics .
Functional Differentiation: Unlike Tozasertib (pan-Aurora inhibitor), ENMD-2076 shows specificity for Aurora A and additional activity against VEGFR2, broadening its anti-cancer mechanisms . Compared to Trazodone and Naftopidil (non-oncological agents), ENMD-2076’s pyrimidine core and kinase targeting align it with modern oncology therapeutics .
Biological Activity
The compound 2,3-dihydroxybutanedioic acid; 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine represents a unique structure with potential biological significance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound integrates several functional groups that contribute to its biological activity:
- Dihydroxybutanedioic acid : Known for its role in metabolic pathways.
- Pyrimidine ring : Often involved in nucleic acid metabolism.
- Pyrazole moiety : Associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
Compound MIC (µmol/L) Activity Type I-11 0.0038 Anti-HIV I-19 0.0334 Anti-HIV 6a 8–10 Antibacterial - Anticancer Activity :
- Anti-inflammatory Effects :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : By binding to ATP-binding sites on kinases, the compound can effectively block phosphorylation processes critical for cell cycle progression and survival.
- Interaction with Nucleic Acids : The pyrimidine component may interact with nucleic acids, potentially affecting replication and transcription processes in pathogens or cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study on pyrazole derivatives showed promising results against various microbial strains, demonstrating that structural modifications can enhance activity significantly .
- Another investigation into pyrimidine derivatives revealed strong anticancer activity in vitro, suggesting that the combination of these functional groups may synergistically enhance therapeutic effects .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including:
- Copper-catalyzed coupling : A key step involves reacting intermediates (e.g., pyrimidin-4-amine derivatives) with substituted pyrazoles under conditions using copper(I) bromide and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. This method yields the target compound but may require optimization due to moderate yields (~17.9%) .
- Chromatographic purification : Final purification is achieved using gradient elution (e.g., ethyl acetate/hexane) to isolate the product as a solid .
Basic: What spectroscopic and analytical techniques validate the compound's structural identity?
- NMR Spectroscopy : H and C NMR are critical for confirming proton and carbon environments, such as distinguishing aromatic protons (δ 8.87 ppm for pyridinyl groups) or methylpiperazine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., observed [M+H] peaks matching theoretical values within 1 ppm error) .
Advanced: How can researchers address low yields in copper-catalyzed coupling steps?
- Catalyst optimization : Testing alternative copper sources (e.g., CuI vs. CuBr) or ligands (e.g., 1,10-phenanthroline) to enhance reactivity .
- Reaction condition screening : Adjusting temperature (e.g., 50°C vs. 35°C), solvent polarity (DMF vs. DMSO), or base (KCO vs. CsCO) to improve efficiency .
- Microwave-assisted synthesis : Reducing reaction time while maintaining or improving yield .
Advanced: How to resolve contradictions between computational binding predictions and experimental bioactivity data?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modifications to the 4-methylpiperazine or phenylethenyl groups to assess their impact on target affinity .
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and validate computational docking results .
Basic: What in vitro assays are used to evaluate biological activity?
- Cytotoxicity assays : MTT or CellTiter-Glo® assays on cancer cell lines to measure IC values .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., for carbonic anhydrase I/II) to determine inhibition constants () .
Advanced: How to investigate the role of the 4-methylpiperazine moiety in target binding?
- Analog synthesis : Replace the 4-methylpiperazine with other substituents (e.g., morpholine, pyrrolidine) and compare bioactivity .
- X-ray crystallography : Co-crystallize the compound with its target protein to visualize binding interactions .
Advanced: What strategies improve metabolic stability of the phenylethenyl group?
- Isosteric replacement : Substitute the vinyl group with bioisosteres like cyclopropane or heteroaromatic rings to reduce oxidative metabolism .
- Deuterium labeling : Incorporate deuterium at vulnerable positions to slow CYP450-mediated degradation .
Basic: How is purity assessed during synthesis?
- HPLC analysis : Use C18 columns with UV detection (e.g., 254 nm) to confirm ≥98% purity. Mobile phases often include water/acetonitrile with 0.1% trifluoroacetic acid .
Advanced: How to design stability studies for acidic degradation products (e.g., 2,3-dihydroxybutanedioic acid)?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation pathways .
- pH-solubility profiling : Measure solubility across pH 1–7 to predict formulation challenges .
Advanced: What computational tools predict off-target interactions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
